KRAS G12V Binding Affinity (KD) – Head-to-Head Comparison with Unsubstituted Class 2 Fragment
In HSQC titration experiments against KRAS G12V·GMPPNP, N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide (fragment 12) exhibited a KD of 13 mM [1]. The closest class 2 comparator lacking the 3-chloro substituent, fragment 9 (N-methyl-1-(1-phenylpyrazol-4-yl)methanamine hydrochloride), displayed a KD of 3.3 mM under identical conditions [1]. The 3-chlorophenyl group thus imposes an approximately 4-fold reduction in binding affinity relative to the unsubstituted aromatic class 2 scaffold. Both fragments bind the same SI/SII switch region pocket and form a hydrogen bond with D54, confirmed by NOESY distance restraints [1]. The affinity difference is attributed to the bulky chloride distorting the orientation of the aromatic ring within the hydrophobic subpocket [1].
| Evidence Dimension | KRAS G12V binding affinity (KD via HSQC TITAN line-shape fitting) |
|---|---|
| Target Compound Data | KD = 13 mM (fragment 12, class 2, 3-Cl substituent) |
| Comparator Or Baseline | Fragment 9: KD = 3.3 mM (class 2, no halogen substituent); Fragment 2: KD = 1.6 mM (class 1, fluorinated benzofuran) |
| Quantified Difference | 3.9-fold weaker affinity vs. fragment 9; 8.1-fold weaker vs. class 1 fragment 2 |
| Conditions | 1H-15N HSQC titration, KRAS G12V GMPPNP-bound state, pH 7.4, TITAN line-shape fitting; KD values reported as approximate (no saturation reached) |
Why This Matters
The quantifiable affinity difference demonstrates that the 3-chlorophenyl-pyrrolidine-acetamide scaffold occupies a distinct affinity space within the KRAS fragment series—essential SAR knowledge for medicinal chemists deciding between halogenated and non-halogenated starting points for hit evolution.
- [1] Bütikofer M, Torres F, Kadavath H, et al. NMR²-Based Drug Discovery Pipeline Presented on the Oncogenic Protein KRAS. J Am Chem Soc. 2025;147(16):13200–13209. Table 1; pp. 13204–13205. View Source
